(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-chloro-4-fluorophenyl)methanone
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Overview
Description
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-chloro-4-fluorophenyl)methanone is a complex organic compound that features a triazole ring, a pyrrolidine ring, and a substituted phenyl group
Scientific Research Applications
Chemistry
In chemistry, (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-chloro-4-fluorophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-chloro-4-fluorophenyl)methanone typically involves a multi-step processThis reaction is performed under mild conditions, often in the presence of a copper(I) catalyst and a base, such as sodium ascorbate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-chloro-4-fluorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Mechanism of Action
The mechanism of action of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-chloro-4-fluorophenyl)methanone involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-chloro-4-bromophenyl)methanone
- (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-chloro-4-methylphenyl)methanone
- (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-chloro-4-nitrophenyl)methanone
Uniqueness
What sets (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-chloro-4-fluorophenyl)methanone apart from similar compounds is its specific substitution pattern on the phenyl ring. The presence of both chloro and fluoro substituents can significantly influence its chemical reactivity and biological activity, making it a unique candidate for various applications .
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN4O/c14-12-7-9(15)1-2-11(12)13(20)18-5-3-10(8-18)19-6-4-16-17-19/h1-2,4,6-7,10H,3,5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGGJPYIBYYBTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)C3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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